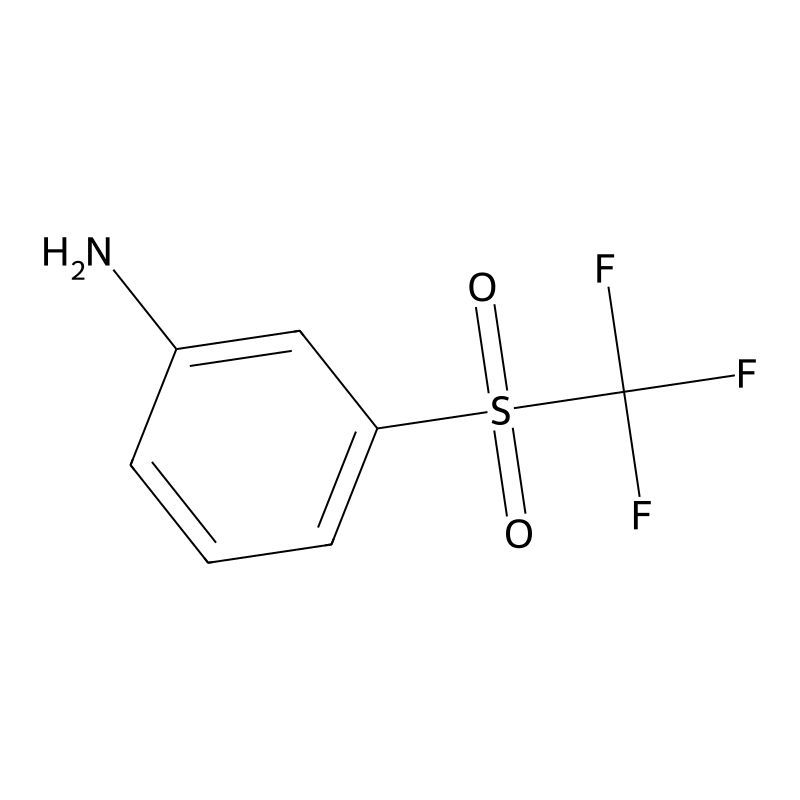

3-(Trifluoromethylsulfonyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The trifluoromethylsulfonyl (SO2CF3) group is a common functional group found in various pharmaceuticals due to its ability to improve drug potency and metabolic stability []. 3-(Trifluoromethylsulfonyl)aniline might be a component of novel drug discovery efforts, particularly in areas targeting diseases where the SO2CF3 group has shown benefits.

Material Science

Aromatic sulfonyl compounds can find applications in polymer synthesis []. The presence of the sulfonyl group in 3-(Trifluoromethylsulfonyl)aniline suggests potential investigations into its use as a monomer or co-monomer in the development of novel functional polymers.

Organic Synthesis

Aromatic amines are versatile building blocks in organic synthesis. 3-(Trifluoromethylsulfonyl)aniline could be a reactant of interest for researchers exploring new synthetic pathways for the development of functional molecules or pharmaceutically relevant compounds.

3-(Trifluoromethylsulfonyl)aniline is an aromatic amine where a trifluoromethylsulfonyl group () is substituted at the meta position relative to the amino group. The compound is typically represented by the molecular formula and has distinct physical and chemical properties due to the electron-withdrawing nature of the trifluoromethylsulfonyl group. This modification enhances its reactivity and solubility in various solvents.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can act as a nucleophile.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethylsulfonyl group makes the aromatic ring more susceptible to electrophilic attack, facilitating further substitution reactions.

- Amination Reactions: It can also serve as a precursor for various amination reactions, generating diverse nitrogen-containing compounds

3-(Trifluoromethylsulfonyl)aniline exhibits significant biological activity. Its derivatives are investigated for potential pharmaceutical applications, particularly in drug development. The presence of the trifluoromethylsulfonyl group enhances its interaction with biological targets, making it suitable for medicinal chemistry. Studies have shown that similar compounds can act as effective inhibitors in various biological pathways

Several synthetic routes exist for producing 3-(trifluoromethylsulfonyl)aniline:

- Direct Sulfonylation: Aniline can be directly treated with trifluoromethanesulfonyl chloride under basic conditions to yield 3-(trifluoromethylsulfonyl)aniline.

- Trifluoromethylation Reactions: Utilizing trifluoromethanesulfinate as a reagent allows for the introduction of the trifluoromethylsulfonyl group via nucleophilic substitution methods

The applications of 3-(trifluoromethylsulfonyl)aniline span various fields:

- Pharmaceutical Industry: Its derivatives are explored for use in drug design due to their enhanced biological activity.

- Catalysis: The compound serves as a building block in organic synthesis and catalysis, particularly in creating complex molecular architectures.

- Material Science: It is used in developing advanced materials with specific electronic properties due to its unique functional groups

Research indicates that 3-(trifluoromethylsulfonyl)aniline interacts effectively with various biological targets. Interaction studies have shown that compounds with similar structures can modulate enzyme activities or act as inhibitors in metabolic pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action

Several compounds share structural features with 3-(trifluoromethylsulfonyl)aniline, each exhibiting unique properties:

Compound Name Structure Type Unique Features 4-(Trifluoromethylsulfonyl)aniline Aromatic Amine Different substitution pattern; higher reactivity Bis(trifluoromethanesulfonyl)aniline Divalent Amine Two trifluoromethylsulfonyl groups; enhanced stability 4-(Fluorosulfonyl)aniline Aromatic Amine Lacks trifluoromethyl group; different reactivity profile N,N-Bis(trifluoromethylsulfonyl)aniline Divalent Amine Two sulfonyl groups; used in diverse synthetic applications The uniqueness of 3-(trifluoromethylsulfonyl)aniline lies in its specific substitution pattern and the strong electron-withdrawing effect of the trifluoromethylsulfonyl group, which influences both its chemical behavior and biological activity.

The synthesis of 3-(trifluoromethylsulfonyl)aniline emerged from broader advancements in sulfonamide chemistry during the late 20th century. While its exact discovery timeline remains undocumented in public literature, its development parallels the rise of trifluoromethylsulfonyl (Tf) groups as electron-withdrawing substituents in organic synthesis. Early applications focused on leveraging its NH-acidity and lipophilicity for catalytic purposes, as seen in triflimide-mediated reactions. The compound’s structural design reflects intentional meta-substitution to balance electronic effects and steric accessibility, a strategy validated by its utility in cross-coupling reactions.

Significance in Organic Chemistry

3-(Trifluoromethylsulfonyl)aniline is pivotal in constructing complex molecules due to:

- Electron-withdrawing effects: The -SO₂CF₃ group lowers the electron density of the aromatic ring, directing electrophilic substitution to specific positions.

- Catalytic utility: Acts as a precursor for triflimide (Tf₂NH), a potent Brønsted acid catalyst in cyclization and hydrofunctionalization reactions.

- Pharmaceutical relevance: Serves as a building block for antithrombotic and anticancer agents, exemplified by its role in modifying metformin derivatives.

Table 1: Key Physicochemical Properties

Property Value Source Molecular Formula C₇H₆F₃NO₂S Molecular Weight 225.19 g/mol Melting Point 78–79°C Boiling Point 333.6°C (predicted) Density 1.502 g/cm³ (predicted) pKa 2.09 (predicted) Nomenclature and Classification

- IUPAC Name: 3-(Trifluoromethylsulfonyl)aniline

- Alternative Names:

- Classification: Aromatic sulfonamide; trifluoromethylsulfonyl derivative

The compound belongs to the sulfonamide class, distinguished by the -SO₂CF₃ group directly attached to the aromatic ring. Its meta-substitution pattern differentiates it from ortho- and para-substituted analogs like 4-(trifluoromethylsulfonyl)aniline (CAS 473-27-8).

Position in Trifluoromethylsulfonyl Compound Family

3-(Trifluoromethylsulfonyl)aniline is part of a broader family of Tf-containing compounds, which includes:

- Bis(trifluoromethanesulfonyl)aniline (CAS 37595-74-7): Features two Tf groups on the nitrogen, enhancing NH-acidity for catalytic applications.

- Triflimide (Tf₂NH): A superacidic catalyst derived from Tf-containing precursors.

Comparative Analysis of Tf Derivatives

The meta-substitution in 3-(trifluoromethylsulfonyl)aniline optimizes electronic effects for nucleophilic aromatic substitution, whereas para-substituted analogs favor sterically unhindered reactions.

Direct Sulfonylation Method

The most widely employed industrial synthesis route involves the direct sulfonylation of aniline with trifluoromethanesulfonyl chloride (triflyl chloride). This method provides a straightforward approach to introduce the trifluoromethylsulfonyl group onto the aniline scaffold .

Reaction Scheme:

C6H5NH2 + CF3SO2Cl → C6H5NHSO2CF3 + HClThe reaction is typically conducted under anhydrous conditions using pyridine or triethylamine as a base to neutralize the hydrogen chloride byproduct . The reaction proceeds at low temperatures (0-25°C) to minimize side reactions and ensure high selectivity for the desired meta-substituted product.

Key Process Parameters:

- Temperature: 0-25°C

- Reaction time: 2-6 hours

- Solvent: Dichloromethane or chloroform

- Base: Pyridine (1.2 equiv) or triethylamine (1.3 equiv)

- Yield: 70-85%

Continuous Flow Production

Industrial-scale production increasingly utilizes continuous flow reactors to enhance process efficiency and safety. This approach offers superior temperature control, improved mixing, and reduced reaction times compared to traditional batch processes [4] [5] [6].

The continuous flow synthesis involves feeding aniline and trifluoromethanesulfonyl fluoride into a microreactor system with precise temperature control. The process operates at residence times of 10-30 minutes at temperatures between 40-80°C, achieving yields of 75-95% [6] [7].

Advantages of Continuous Flow:

- Enhanced heat transfer and mixing

- Reduced reaction times

- Improved safety through minimal reagent inventory

- Scalable production capacity

- Consistent product quality

Process Optimization Parameters

Industrial synthesis optimization focuses on several critical parameters:

Parameter Optimized Range Impact on Yield Temperature -5°C to 25°C Higher temperatures increase side reactions Stoichiometry 1:1.1-1.2 (aniline:triflyl reagent) Excess reagent improves conversion Reaction time 2-6 hours Longer times increase yield but may cause decomposition Solvent Dichloromethane preferred Aprotic solvents essential for stability Laboratory-Scale Preparation Techniques

Standard Laboratory Procedure

Laboratory synthesis typically employs a modified version of the industrial process, scaled for smaller quantities with enhanced safety protocols [9].

General Procedure:

- Dissolve aniline (1.0 equiv) in anhydrous dichloromethane at 0°C

- Add triethylamine (1.3 equiv) dropwise

- Slowly add trifluoromethanesulfonyl chloride (1.2 equiv) over 30 minutes

- Stir at room temperature for 2-4 hours

- Quench with water and extract with dichloromethane

- Purify by column chromatography

Expected Yield: 70-85%

Purity: 95-98% after purificationAlternative Nucleophilic Approaches

Recent research has explored alternative synthetic approaches using trifluoromethanesulfinate salts as nucleophilic reagents [10] [11].

Procedure using CF3SO2Na:

- Reagents: CF3SO2Na (1.5 equiv), PPh3 (3.0 equiv), AgF (4.5 equiv)

- Solvent: Acetonitrile

- Temperature: Room temperature for 1 hour, then 50°C for 5 hours

- Yield: 63-80%

This method offers advantages in terms of reagent availability and reduced toxicity compared to triflyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis process, reducing reaction times to 15-30 minutes while maintaining comparable yields [12].

Microwave Conditions:

- Power: 300-500 watts

- Temperature: 60-80°C

- Time: 15-30 minutes

- Yield: 75-90%

Purification and Analytical Methods

Recrystallization Techniques

Recrystallization remains the most common purification method for 3-(trifluoromethylsulfonyl)aniline. The compound can be recrystallized from various solvents depending on the impurity profile [13] [14].

Common Recrystallization Solvents:

- Toluene: Provides high-purity crystals (>99%) at elevated temperatures

- Ethanol: Suitable for removing polar impurities

- Water: Effective for removing ionic contaminants

- Hexane/ethyl acetate mixtures: For removing organic impurities

Typical Recovery: 80-95%

Final Purity: 98-99.5%Chromatographic Purification

Flash Chromatography is employed for complex mixtures requiring high-resolution separation [15] [16].

Optimal Conditions:

- Stationary phase: Silica gel

- Mobile phase: Hexane/ethyl acetate (9:1 to 7:3 gradient)

- Detection: UV at 254 nm

- Rf value: 0.3-0.5 in hexane/ethyl acetate (8:2)

Column Chromatography using dichloromethane/methanol (60:1) has been reported for gram-scale purifications [17] [16].

High-Performance Liquid Chromatography (HPLC)

HPLC serves as both an analytical tool and a preparative purification method [18] [19] [20] [21].

Analytical HPLC Conditions:

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water (60:40) with 0.1% TFA

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: 8-12 minutes

Method Performance:

- Linearity: 2-100 μg/mL (R² > 0.999)

- Precision: RSD < 2%

- Accuracy: 98-102%

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy provides definitive structural confirmation and purity assessment [22] [23].

1H NMR Characteristic Signals (CDCl3):

- Aromatic protons: 7.0-7.8 ppm (multiplet, 4H)

- NH proton: 5.0-5.5 ppm (broad singlet, 1H)

19F NMR:

- CF3 signal: -53.4 ppm (singlet)

13C NMR Key Signals:

- Aromatic carbons: 115-145 ppm

- CF3 carbon: 129.3 ppm (quartet, J = 317 Hz)

Mass Spectrometry

Mass spectrometry confirms molecular weight and purity [19] [23].

ESI-MS Data:

- Molecular ion [M+H]+: m/z 226.01

- Base peak: m/z 226

- Fragmentation: Loss of SO2CF3 group (m/z 93)

Green Chemistry Approaches

Solvent-Free Synthesis

Recent developments focus on reducing environmental impact through solvent-free or minimal solvent approaches [12] [24].

Mechanochemical Synthesis:

- Ball milling technique

- Solid-state reaction without solvents

- Reaction time: 30-60 minutes

- Yield: 70-85%

Environmentally Benign Reagents

Research has explored alternatives to toxic triflyl chloride reagents [25] [26].

Alternative Reagents:

- Trifluoromethanesulfonyl fluoride (lower toxicity)

- Cesium fluoride as fluorine source

- Ionic liquids as reaction media

Atom Economy Optimization

Process modifications to improve atom economy include:

- In situ generation of reactive intermediates

- Cascade reactions minimizing waste

- Recyclable catalysts and reagents

Green Metrics:

- Atom economy: 85-92%

- E-factor: 2.5-4.0

- Process mass intensity: 3.5-5.0

Process Optimization Strategies

Temperature Control

Temperature optimization is crucial for maximizing yield while minimizing side reactions [6] [7].

Temperature Effects:

- Below 0°C: Slow reaction kinetics

- 0-25°C: Optimal balance of rate and selectivity

- Above 40°C: Increased side reactions and decomposition

Reaction Time Studies

Kinetic studies reveal optimal reaction times for different synthetic approaches:

Method Optimal Time Yield (%%) Batch synthesis 4-6 hours 80-85 Continuous flow 15-30 minutes 85-95 Microwave-assisted 15-30 minutes 75-90 Scale-Up Considerations

Industrial scale-up requires careful consideration of:

- Heat transfer limitations in large reactors

- Mixing efficiency to ensure uniform reaction conditions

- Safety protocols for handling toxic reagents

- Waste management and environmental compliance

Scale-Up Parameters:

- Maximum batch size: 100-500 kg

- Reactor volume: 2,000-10,000 L

- Temperature control: ±2°C

- Agitation rate: 100-200 rpm

Quality Control Integration

Process optimization includes integrated quality control measures:

In-Process Monitoring:

- Real-time HPLC analysis

- Temperature and pressure logging

- Automated sampling systems

Final Product Testing:

- Purity by HPLC: ≥98%

- Melting point: 78-81°C

- Water content: <0.1%

- Residual solvents: <0.1%

XLogP3

1.5GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Pictograms

Acute Toxic;Irritant;Health Hazard

Wikipedia

3-Aminophenyl trifluoromethyl sulfoneDates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds